3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine
Description
3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a cyclopropylsulfonyl group attached to a piperidine ring.
Properties
IUPAC Name |
3-chloro-2-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-2-1-7-15-13(12)19-10-5-8-16(9-6-10)20(17,18)11-3-4-11/h1-2,7,10-11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVFRIIPOOBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the piperidine ring via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high yield and purity. The process involves the use of specialized catalysts and reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridines or piperidines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-2-(piperidin-4-yl)oxy)pyridine: Lacks the cyclopropylsulfonyl group.
3-Chloro-2-(cyclopropylsulfonyl)pyridine: Lacks the piperidine ring.
Uniqueness: 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the combination of the chloro group, cyclopropylsulfonyl group, and piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.
Biological Activity
3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.8 g/mol. The structure contains:
- Chlorine atom at the 3-position of the pyridine ring, which may enhance biological activity.
- Cyclopropylsulfonyl group that could influence the compound's interaction with biological targets.
- Piperidine moiety contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 8 |
| 3-Chloro... | P. aeruginosa | 32 |
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented, particularly their ability to inhibit ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Case Study: Antifungal Screening
In a study evaluating various triazole derivatives, it was found that modifications on the piperidine ring significantly enhanced antifungal activity against resistant strains of Candida species. The results suggested that the presence of the cyclopropylsulfonyl group contributed to increased potency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast) | 12 |
| Compound D | A549 (Lung) | 18 |
| 3-Chloro... | HeLa (Cervical) | 15 |
Research Findings : A structure-activity relationship (SAR) analysis demonstrated that specific substituents on the piperidine or pyridine rings could enhance cytotoxic effects against breast and lung cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
